molecular formula C9H18N2O2 B2679712 N-(2-methoxyethyl)piperidine-4-carboxamide CAS No. 73415-61-9

N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B2679712
CAS No.: 73415-61-9
M. Wt: 186.255
InChI Key: ZVOAVYXOJQFPGO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a methoxyethyl group and a carboxamide functional group. This compound is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with methoxyethylamine and carboxylic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-methoxyethyl)piperidine-4-carboxamide is utilized in several scientific research areas, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyethyl group and carboxamide functionality allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-4-piperidinecarboxamide hydrochloride
  • N-(2-methoxyethyl)-4-piperidinecarboxamide

Comparison: N-(2-methoxyethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it suitable for particular research and industrial applications .

Properties

IUPAC Name

N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-6-11-9(12)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOAVYXOJQFPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzyloxycarbonyl-4-[N-(2-methoxyethyl)carbamoyl]piperidine [5.76 g, m.p. 85°-86°, Analysis %: C, 63.9; H, 7.5; N, 8.4; Calculated: C, 63.7; H, 7.6; N, 8.8; prepared similarly to Preparation C but using toluene in place of chloroform and starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 2-methoxyethylamine] in ethanol (75 ml) was hydrogenated over 5% palladium on charcoal at 50 p.s.i./50°. The catalyst was removed by filtration, and the filtrate evaporated to give 4-[N-(2-methoxyethyl)carbamoyl]piperidine as an oil which solidified on standing. I.r. and n.m.r. spectra were consistent with this structure and the product was used in Example 7 without further purification.
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